molecular formula C19H20N2O3S B2749007 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide CAS No. 328539-47-5

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2749007
CAS RN: 328539-47-5
M. Wt: 356.44
InChI Key: IEUBTWWSLGSRPS-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown a wide range of therapeutic properties and diverse applications in medicinal chemistry . Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .


Synthesis Analysis

The synthesis of this compound involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .


Chemical Reactions Analysis

The chemical reactivity of this class of compounds allows them to undergo a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its yield, color, melting point, and its 1H and 13C NMR spectrum . For example, it forms orange crystals and has a melting point of 102.8°C (toluene) .

Scientific Research Applications

Organic Synthesis

As a versatile chemical reagent, this compound is used in organic synthesis to construct complex molecules. Its reactivity can facilitate the formation of diverse heterocyclic compounds, which are crucial in synthesizing pharmaceuticals, agrochemicals, and dyes .

Biological Activity Studies

The compound has been used in the synthesis of heterocyclic moieties that exhibit a range of biological activities. This includes potential chemotherapeutic agents, where it acts as a precursor in the synthesis of novel heterocycles with antiproliferative properties against various cancer cell lines .

Antibacterial Research

Research has shown that derivatives of this compound demonstrate significant antibacterial activities. For instance, certain modifications, like the addition of a p-nitro group, have led to compounds with excellent activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound has also been explored as a potential enzyme inhibitor. Studies suggest that with further structural optimization, derivatives could serve as potent inhibitors for enzymes like 5-lipoxygenase, which are targets for anti-inflammatory drugs .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiophene derivatives in general have been reported to possess a wide range of therapeutic properties, suggesting diverse mechanisms of action depending on the specific derivative and its biological target .

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-4-7-17-13(8-11)14(10-20)19(25-17)21-18(22)12-5-6-15(23-2)16(9-12)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUBTWWSLGSRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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